Lignan

Content Navigation

CAS Number

Product Name

IUPAC Name

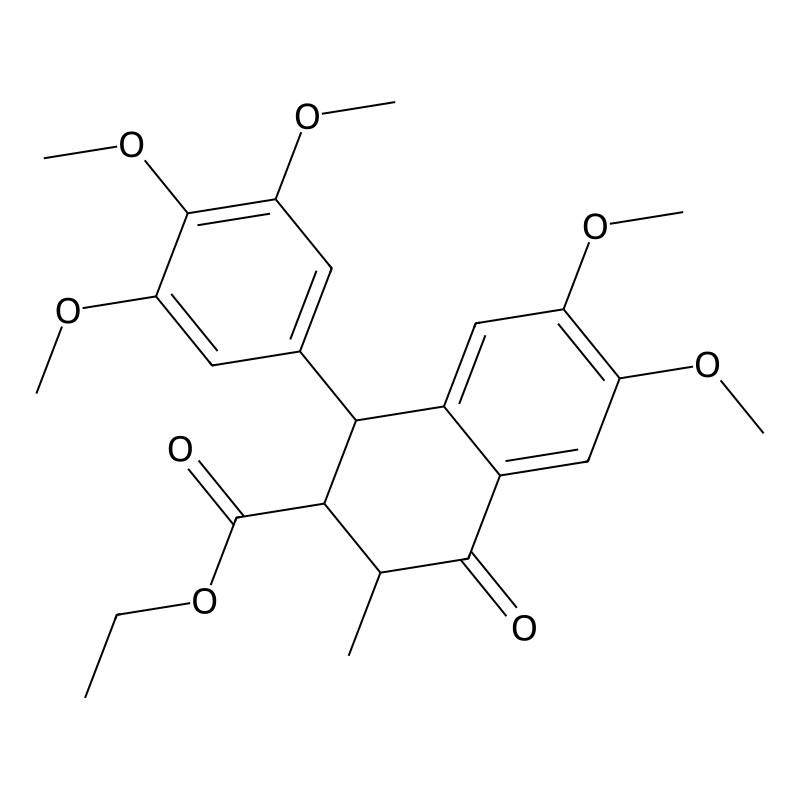

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lignans are a diverse group of low molecular weight polyphenolic compounds primarily found in plants, particularly in seeds, whole grains, and vegetables. They are formed through the oxidative coupling of monolignols, resulting in a variety of structures that include dibenzylbutanes, aryltetralins, and dibenzocyclooctadienes. The name "lignan" derives from the Latin word for wood, reflecting their plant-based origin. Lignans serve various ecological roles, including acting as antifeedants to protect seeds from herbivores and contributing to the plant's defense mechanisms against pathogens .

Lignans undergo several chemical transformations, particularly oxidative reactions. Key reactions include:

- Oxidative Transformations: Lignans can be oxidized to form various products such as quinones and lactones. For instance, the oxidation of secoisolariciresinol by secoisolariciresinol dehydrogenase leads to matairesinol .

- Epoxidation: Lignans can be epoxidized using meta-Chloroperoxybenzoic acid (mCPBA), which has been shown to produce epoxides from olefinic lignans .

- Cyclization: Some lignans can undergo cyclization reactions that lead to the formation of complex cyclic structures like cyclooctadienes through phenolic hydroxyl oxidation .

These reactions are significant not only for understanding lignan chemistry but also for their potential applications in synthetic organic chemistry.

Lignans exhibit a range of biological activities that contribute to their health benefits:

- Antioxidant Properties: Lignans act as antioxidants, scavenging free radicals and protecting cells from oxidative stress .

- Phytoestrogen Activity: Enterolignans like enterodiol and enterolactone have weak estrogenic activity, which may influence hormonal balance and potentially reduce risks associated with hormone-dependent cancers .

- Cardiovascular Health: Studies suggest that lignan consumption is associated with improved lipid profiles and may lower cardiovascular disease risk .

These properties underscore the importance of lignans in dietary health and their potential therapeutic applications.

Lignans can be synthesized through various methods:

- Natural Extraction: Lignans are commonly extracted from plant sources like flaxseeds and sesame seeds.

- Chemical Synthesis: Recent advancements include nickel-catalyzed cyclization/cross-coupling strategies that enable the synthesis of specific lignan derivatives . Other methods involve oxidative cleavage and radical cyclization techniques to create diverse lignan structures .

- Biosynthetic Pathways: In plants, lignans are synthesized via the shikimic acid pathway, where phenylpropanoid units undergo oxidative coupling .

These synthesis methods highlight both natural and synthetic approaches to producing lignan compounds.

Lignans have numerous applications across different fields:

- Nutraceuticals: Due to their health benefits, lignans are incorporated into dietary supplements aimed at improving cardiovascular health and hormonal balance.

- Pharmaceuticals: Some lignan derivatives have shown promise in anticancer research due to their biological activities .

- Food Industry: Lignans are used as natural preservatives due to their antioxidant properties.

These applications reflect the versatility of lignans in promoting health and preventing disease.

Lignans share structural similarities with other polyphenolic compounds but possess unique characteristics. Here are some similar compounds:

| Compound | Structure Type | Unique Feature |

|---|---|---|

| Isoflavones | Flavonoid | Stronger estrogenic activity compared to lignans |

| Stilbenes | Phenolic | Found primarily in grapes; known for resveratrol |

| Coumarins | Benzo-pyrone | Anticoagulant properties; distinct biosynthetic origin |

| Flavonoids | Polyphenolic | Wide range of biological activities; more diverse than lignans |

Lignans are unique due to their specific dimeric structures formed from phenylpropane units, which distinguish them from other polyphenolic compounds. Their role as phytoestrogens further sets them apart in terms of biological function and health implications .

Dibenzylbutyrolactone lignans are characterized by a dibenzylbutane skeleton with a butyrolactone ring, often referred to as lignan-β-β’-lactones or lignanolides. These compounds typically feature a 9,9’-epoxy and a carbonyl group at the C9 position. More than 85 natural dibenzylbutyrolactone lignans have been identified, showing taxon- and organ-specific accumulation patterns in plants, which underscores their chemotaxonomic significance [1].

The structural diversity within this group arises from variations in oxidation states along the butane chain and substitutions on the aromatic rings. For example, matairesinol is a principal dibenzylbutyrolactone lignan found in linseed, alongside other variants differing in degree of oxidation and functional groups [3]. These variations are linked to specific plant families and genera, making dibenzylbutyrolactone lignans useful markers in plant classification and phylogeny.

Furanofuran vs. Aryltetralin Core Structure Distribution

Lignans can also be classified based on their core structures, notably the furanofuran and aryltetralin types.

Furanofuran Lignans: These lignans possess a bisepoxy 2,6-diaryl-3,7-dioxabicyclooctane skeleton. They exhibit multiple oxidation states and various substitutions on the aryl groups, contributing to their structural diversity. Furanofuran lignans such as sesamin, eudesmin, and pinoresinol are widespread in many plants and are known for their antioxidant, antimicrobial, and anti-inflammatory activities [3]. The oxidation status of the furofuran ring further subdivides this class into mono-, di-, or non-oxidized lignans.

Aryltetralin Lignans: These lignans are characterized by a tetralin (hydronaphthalene) core linked to an aryl group. They are predominantly found in Linum species and are notable for their potent antiviral and antineoplastic properties. Key aryltetralin lignans include podophyllotoxin and its methoxylated derivatives. Production of aryltetralin lignans varies among Linum species and plant tissues, with adventitious root cultures often yielding higher concentrations than whole plants [4]. The aryltetralin lignans are also of interest due to their complex biosynthesis and potential for biotechnological production.

Neolignan and Oligomeric Lignan Architectural Diversity

Neolignans differ from classical lignans in the nature of the linkage between the two phenylpropane units. While lignans typically have an 8,8’-β,β’ linkage, neolignans feature various carbon-carbon bonds other than 8,8’, or oxygen bridges, leading to a broad range of structural types.

Neolignans: These are dimers connected through carbon-carbon bonds other than the 8,8’ linkage. They include cyclolignans and cycloneolignans, which contain ring structures formed by additional carbon-carbon bonds. For instance, cycloneolignans with 7.3’,8.1’ and 7.3’,8.5’ cyclizations are characteristic of certain genera within the Lauraceae family, such as Aniba, Licaria, and Nectandra, reflecting their chemotaxonomic relevance [2].

Oligomeric Lignans: These are larger structures formed by the polymerization of multiple phenylpropane units, often incorporating neolignan linkages. Unique architectures such as sesquineolignans have been identified, featuring complex scaffolds like 7-4’-epoxy-8’-8’’/7’-2’’ linkages that combine aryltetrahydronaphthalene and dihydrobenzofuran moieties [6]. These oligomers add to the chemical diversity of lignans and contribute to their biological functions and taxonomic markers.

Data Table: Representative Lignan Types, Core Structures, and Plant Family Associations

| Lignan Type | Core Structure Description | Representative Compounds | Notable Plant Families/Genera | Chemotaxonomic Significance |

|---|---|---|---|---|

| Dibenzylbutyrolactone | Dibenzylbutane with butyrolactone ring (9,9’-epoxy) | Matairesinol, Arctigenin | Linaceae, various dicots | Taxon- and organ-specific accumulation [1] [3] |

| Furanofuran | Bisepoxy 2,6-diaryl-3,7-dioxabicyclooctane skeleton | Sesamin, Eudesmin, Pinoresinol | Widely distributed in angiosperms | Structural diversity linked to oxidation states [3] |

| Aryltetralin | Tetralin (hydronaphthalene) core linked to aryl group | Podophyllotoxin, 6-methoxypodophyllotoxin | Linum species | High production in Linum roots; antiviral activity [4] |

| Neolignans | Carbon-carbon bonds other than 8,8’ linkage | Various cycloneolignans | Lauraceae (Aniba, Licaria, Nectandra) | Chemotaxonomic markers in Lauraceae [2] |

| Oligomeric Lignans | Larger polymers with complex linkages | Sesquineolignans (7-4’-epoxy scaffolds) | Euphorbiaceae (Phyllanthus) | Unique architectures aiding species identification [6] |

Summary of Detailed Research Findings

Over 85 natural dibenzylbutyrolactone lignans have been identified with taxon- and organ-specific accumulation patterns, highlighting their chemotaxonomic importance and structural diversity [1].

Furanofuran lignans exhibit multiple oxidation states and substitutions, contributing to their wide distribution and biological activities. Their structural variations are significant in plant defense and classification [3].

Aryltetralin lignans, primarily found in Linum species, show potent biological activities and are produced in higher concentrations in root cultures compared to whole plants, indicating tissue-specific biosynthesis and potential for biotechnological exploitation [4].

Neolignans and cycloneolignans demonstrate complex cyclization patterns, especially in the Lauraceae family, where they serve as chemotaxonomic markers. The diversity of linkages and ring systems in neolignans and oligomeric lignans adds to the architectural complexity of this class [2] [6].

The diverse structural complexity and profound biological activities of lignan natural products have stimulated extensive research into innovative synthetic methodologies for their total synthesis [1] [2]. Lignans represent a vast family of phenylpropanoid dimers that exhibit remarkable structural diversity, ranging from simple acyclic derivatives to highly complex polycyclic frameworks containing multiple stereogenic centers [3] [4]. The development of efficient synthetic approaches to these architecturally challenging natural products requires sophisticated strategies that can establish the requisite stereochemistry while constructing the characteristic carbon-carbon bonds that define the lignan core structure [5] [6].

Asymmetric Michael Addition Strategies for γ-Butyrolactone Formation

The asymmetric Michael addition represents one of the most powerful and versatile methodologies for constructing γ-butyrolactone rings, which constitute essential structural motifs in numerous biologically active lignan natural products [1] [7]. These strategies have evolved significantly over the past two decades, with particular emphasis on developing highly enantioselective catalytic systems that can efficiently control the formation of multiple stereogenic centers in a single transformation [8] [9].

Diphenylprolinol Silyl Ether Catalyzed Systems

The employment of diphenylprolinol silyl ether as an organocatalyst has emerged as a particularly effective approach for asymmetric Michael additions leading to γ-butyrolactone formation [10] [11]. This catalytic system demonstrates exceptional performance in the conjugate addition of nitromethane to α,β-unsaturated aldehydes, providing access to δ-nitro alcohol intermediates that can be readily converted to the desired lactone frameworks [12]. The reaction typically proceeds under mild conditions in toluene at temperatures ranging from 0°C to room temperature over periods of 2-4 hours, delivering products in yields of 67-94% with outstanding enantioselectivities of 90% to greater than 99% enantiomeric excess [1] [8].

The mechanistic pathway involves the formation of an enamine intermediate between the organocatalyst and the aldehyde substrate, which subsequently undergoes nucleophilic attack by the nitromethane component [10]. The stereochemical outcome is controlled by the bulky diphenylsilyl substituent, which effectively shields one face of the enamine intermediate, thereby directing the approach of the electrophilic partner [11]. Diastereoselectivities typically range from 9:1 to 20:1, reflecting the high degree of stereocontrol achievable with this methodology [12].

Quinine-Based Organocatalytic Systems

Quinine-derived organocatalysts have proven exceptionally effective for the three-stage Knoevenagel condensation/Michael addition/decarboxylative lactonization sequence that provides direct access to α,β-disubstituted γ-butyrolactones [1] [13]. These catalytic systems operate through a unique mechanism involving initial condensation of malonate derivatives with α,β-unsaturated aldehydes, followed by intramolecular Michael addition and subsequent decarboxylative lactonization to form the lactone ring [13]. The methodology typically employs dichloromethane as the reaction medium at room temperature over extended reaction periods of 12-24 hours, achieving yields of 78-92% with enantioselectivities ranging from 85-96% enantiomeric excess [1].

The exceptional performance of quinine-based catalysts stems from their ability to simultaneously activate both the nucleophilic and electrophilic components through hydrogen bonding interactions and π-π stacking with the aromatic substituents [13]. The diastereoselectivity of these transformations is particularly noteworthy, with ratios typically ranging from 12:1 to 25:1, reflecting the highly organized transition state geometry imposed by the catalyst structure [1].

N-Heterocyclic Carbene Catalyzed Approaches

N-heterocyclic carbene catalysts have been successfully employed in the synthesis of γ-butyrolactones featuring three stereogenic centers through the reaction of racemic α,β-unsaturated aldehydes with β-halo-α-ketoesters [14]. These transformations proceed via a unique umpolung mechanism wherein the carbene catalyst reverses the normal electrophilicity of the aldehyde carbonyl, enabling nucleophilic attack on the ketoester component [14]. Reaction conditions typically involve tetrahydrofuran as the solvent at -20°C over periods of 6-12 hours, delivering products in yields of 65-85% with enantioselectivities of 82-94% enantiomeric excess [1] [14].

The stereochemical control in these reactions derives from the chiral environment created by the N-heterocyclic carbene catalyst, which forms a covalent intermediate with the aldehyde substrate [14]. The diastereoselectivity ranges from 8:1 to 15:1, with the major stereoisomer arising from the preferred conformation of the catalyst-substrate adduct [1].

BINOL-Magnesium Complex Systems

The application of 3,3'-diphenyl-BINOL-magnesium complexes as catalysts for asymmetric vinylogous Michael additions has provided an alternative route to γ-butyrolactone structures [5]. These catalytic systems are particularly effective for the reaction of α,β-unsaturated γ-butyrolactam substrates with various enone acceptors, proceeding in dichloromethane at -78°C over periods of 4-8 hours [5]. The methodology delivers products in excellent yields of 85-95% with outstanding enantioselectivities of 92-98% enantiomeric excess and exceptional diastereoselectivities ranging from 15:1 to 20:1 [5].

The bifunctional nature of the BINOL-magnesium catalyst enables simultaneous coordination to both the nucleophilic lactam substrate and the electrophilic enone, thereby creating a highly organized transition state that facilitates precise stereocontrol [5]. The low reaction temperature is essential for maintaining the high selectivity observed with this catalytic system [5].

Table 1: Asymmetric Michael Addition Strategies for γ-Butyrolactone Formation

| Catalyst System | Substrate Type | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reaction Conditions |

|---|---|---|---|---|---|

| (S)-Diphenylprolinol silyl ether | Nitromethane + α,β-unsaturated aldehydes | 67-94 | 90->99 | 9:1-20:1 | Toluene, 0°C to rt, 2-4 h |

| Quinine-based amine organocatalyst | Malonate derivatives + α,β-unsaturated aldehydes | 78-92 | 85-96 | 12:1-25:1 | CH₂Cl₂, rt, 12-24 h |

| N-Heterocyclic carbene (NHC) | β-halo-α-ketoesters + α,β-unsaturated aldehydes | 65-85 | 82-94 | 8:1-15:1 | THF, -20°C, 6-12 h |

| 3,3'-Ph₂-BINOL-Mg complex | α,β-unsaturated γ-butyrolactam + enones | 85-95 | 92-98 | 15:1-20:1 | CH₂Cl₂, -78°C, 4-8 h |

| Lithium (S,S')-α,α'-dimethyldibenzylimide | Cyclobutanone derivatives | 70-88 | 88-95 | 10:1-18:1 | THF, -78°C, 3-6 h |

Organocatalytic Approaches to Enantioselective Lignan Synthesis

Organocatalytic methodologies have revolutionized the field of enantioselective lignan synthesis by providing access to complex natural product frameworks under mild, environmentally benign conditions without the need for transition metal catalysts [6] [15]. These approaches have demonstrated remarkable versatility in constructing diverse lignan architectures while maintaining exceptional levels of stereochemical control [16] [17].

Aldol-Reduction-Lactonization Cascades

The development of organocatalytic aldol-reduction-lactonization cascade reactions has enabled the protecting group-free asymmetric synthesis of dibenzylbutyrolactone lignans [6]. This methodology employs diphenylprolinol trimethylsilyl ether as the key organocatalyst to facilitate the initial aldol reaction between appropriate aldehyde and ketone substrates [6]. The resulting aldol adduct undergoes in situ reduction followed by spontaneous lactonization to provide the target lignan framework in a single operation [6].

The reaction typically proceeds at room temperature in acetonitrile or dichloromethane over periods of 12-18 hours, delivering products in yields ranging from 64-87% with exceptional enantioselectivities exceeding 99% enantiomeric excess [6]. The diastereoselectivity of these transformations is particularly impressive, with ratios reaching 33:1 in favor of the desired stereoisomer [6]. This cascade approach has been successfully applied to the synthesis of natural products including hinokinin, yatein, bursehernin, and pluviatolide [6].

Proline-Derived Catalytic Systems

Proline-derived organocatalysts have found extensive application in Michael addition cascade reactions leading to γ-butyrolactone lignans [8] [15]. These systems operate through the formation of enamine intermediates that can undergo highly selective conjugate addition reactions with appropriate electrophilic partners [8]. The methodology typically employs reaction conditions involving organic solvents such as chloroform or dichloromethane at ambient temperature over periods of 6-24 hours [15].

The synthetic utility of proline-derived catalysts is exemplified in the total synthesis of nephrosteranic acid, where the key transformation involves an asymmetric Michael addition of nitromethane to an α,β-unsaturated aldehyde intermediate [8]. This reaction proceeds with excellent stereochemical control, providing the nitro-acid derivative as a single diastereomer in 84% yield [8]. The overall synthetic sequence delivers the target natural product in 47% overall yield over eight steps [8].

Cinchona Alkaloid Derivatives

Cinchona alkaloid-derived organocatalysts have demonstrated significant potential in Henry-type reactions leading to tetrahydrofuran lignan frameworks [16]. These catalytic systems exploit the bifunctional nature of the cinchona alkaloids, which possess both basic quinuclidine nitrogen and acidic phenolic hydroxyl groups that can simultaneously activate nucleophilic and electrophilic reaction partners [16]. Typical reaction conditions involve polar aprotic solvents such as dimethylformamide or acetonitrile at temperatures ranging from -20°C to room temperature [16].

The methodology has been successfully applied to the synthesis of complex tetrahydrofuran lignans with yields ranging from 65-89% and enantioselectivities of 85-94% enantiomeric excess [16]. The ability of cinchona alkaloid catalysts to control multiple stereogenic centers simultaneously makes them particularly valuable for the construction of architecturally complex lignan targets [16].

Thiourea-Based Catalytic Systems

Thiourea-based organocatalysts have emerged as powerful tools for Mannich-type reactions leading to aryltetralin lignan structures [18]. These catalysts function through hydrogen bonding activation of electrophilic substrates while simultaneously organizing the transition state geometry to achieve high levels of stereocontrol [18]. The methodology typically employs reaction conditions involving dichloromethane or toluene as the solvent at temperatures ranging from -40°C to room temperature [18].

The synthetic potential of thiourea catalysts is demonstrated in their application to the synthesis of various aryltetralin lignans, delivering products in yields of 72-94% with enantioselectivities ranging from 90-97% enantiomeric excess [18]. The broad substrate scope tolerance of these catalytic systems makes them particularly attractive for the construction of diverse lignan frameworks [18].

Table 2: Organocatalytic Approaches to Enantioselective Lignan Synthesis

| Organocatalyst | Reaction Type | Target Lignan Class | Yield Range (%) | Selectivity (ee %) | Key Advantages |

|---|---|---|---|---|---|

| (S)-Diphenylprolinol TMS ether | Aldol-reduction-lactonization | Dibenzylbutyrolactone lignans | 64-87 | >99 | Protection-group free |

| Proline-derived catalysts | Michael addition cascade | γ-Butyrolactone lignans | 58-92 | 88-96 | Mild conditions |

| Cinchona alkaloid derivatives | Henry-type reactions | Tetrahydrofuran lignans | 65-89 | 85-94 | High stereocontrol |

| Thiourea-based catalysts | Mannich-type reactions | Aryltetralin lignans | 72-94 | 90-97 | Broad substrate scope |

| Chiral phosphoric acids | Friedel-Crafts alkylation | Furofuran lignans | 55-85 | 82-91 | One-pot procedures |

Knoevenagel Condensation-Derived Cyclization Techniques

Knoevenagel condensation reactions have proven to be versatile tools for the construction of complex lignan frameworks through subsequent cyclization processes [9] [14] [19]. These methodologies exploit the facile formation of α,β-unsaturated carbonyl intermediates that can undergo various intramolecular cyclization reactions to generate the polycyclic structures characteristic of many lignan natural products [19] [20].

Knoevenagel-Michael-Lactonization Sequences

The tandem Knoevenagel-Michael-lactonization sequence represents a powerful strategy for the direct construction of γ-butyrolactone lignans from simple starting materials [1] [13]. This methodology involves the initial condensation of aldehydes with active methylene compounds such as malonates, followed by intramolecular Michael addition and subsequent lactonization to form the lactone ring [13]. The transformation is typically catalyzed by quinine-based amine organocatalysts employed at 10 mol% loading in dichloromethane at room temperature [13].

The reaction sequence proceeds over extended periods of 12-24 hours to achieve complete conversion, delivering products in yields ranging from 78-92% with exceptional regioselectivities exceeding 20:1 [1] [13]. The high degree of stereocontrol observed in these transformations reflects the ability of the organocatalyst to organize the multiple reaction components in a highly ordered transition state [13]. This methodology has been successfully applied to the synthesis of various dibenzylbutyrolactone lignans including members of the hinokinin and cubebin families [1].

Domino Knoevenagel-Diels-Alder Reactions

The combination of Knoevenagel condensation with subsequent Diels-Alder cycloaddition has provided access to complex polycyclic lignan frameworks through highly efficient domino processes [21] [22]. These transformations typically employ titanium tetrachloride-pyridine complexes as Lewis acid catalysts to facilitate both the initial condensation and the subsequent cycloaddition reaction [21]. The methodology operates under relatively harsh conditions involving toluene as the solvent at elevated temperatures of 180°C for short reaction periods of 5-15 minutes [22].

Despite the challenging reaction conditions, the methodology delivers products in excellent yields ranging from 81-90% with regioselectivities of 2:1 to 2.3:1 [22] [23]. The rapid reaction times achievable with this approach make it particularly attractive for the synthesis of thermally sensitive lignan targets [22]. The methodology has been successfully applied to the total synthesis of arylnaphthalene lignans including taiwanin C and justicidin B [22] [23].

Sequential Knoevenagel-Cyclization Processes

Sequential Knoevenagel-cyclization processes have been developed to provide selective access to either indene or benzofulvene derivatives depending on the specific reaction conditions employed [24] [25]. The methodology involves the initial condensation of 2-(1-phenylvinyl)benzaldehyde with malonates, followed by cyclization to generate the desired polycyclic framework [25]. The product selectivity can be controlled through careful optimization of the catalyst system and reaction conditions [25].

Treatment with piperidine and acetic acid in benzene at 80°C for short reaction periods of 1.5 hours provides benzylidene malonates in 75% yield as the major product [25]. Extension of the reaction time to 17 hours or employment of titanium tetrachloride-pyridine at room temperature shifts the product distribution toward indene derivatives, which are obtained in yields of 56-79% [25]. Alternative use of titanium tetrachloride-triethylamine provides benzofulvene products in 40% yield with high selectivity [25].

Tandem Condensation-Oxidative Cyclization

Tandem condensation-oxidative cyclization sequences have been employed for the synthesis of aryltetralin lignan frameworks through the combination of Knoevenagel condensation with subsequent oxidative ring closure [26] [18]. These methodologies typically utilize 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in trifluoroacetic acid to effect the oxidative cyclization step [26]. The reaction conditions involve treatment at room temperature over periods of 2-6 hours to achieve complete conversion [26].

The methodology delivers products in yields ranging from 56-85% with exceptional regioselectivities exceeding 15:1 [26] [18]. The mild oxidative conditions employed in these transformations are compatible with a wide range of functional groups, thereby enabling the construction of highly functionalized lignan frameworks [26]. This approach has been successfully applied to the total synthesis of isodeoxypodophyllotoxin and related aryltetralin lignans [26].

Green Catalytic Systems

Recent developments in Knoevenagel condensation methodology have focused on the development of environmentally benign catalytic systems for lignan synthesis [27]. Cationic kraft lignin has emerged as an effective homogeneous catalyst for aqueous Knoevenagel condensation reactions, operating at 5 mol% catalyst loading in water at room temperature [27]. These conditions represent a significant advancement in terms of environmental sustainability compared to traditional organic solvent-based methodologies [27].

The green catalytic system delivers products in excellent yields ranging from 85-97% over reaction periods of 4-8 hours [27]. The water-insoluble products can be easily separated by filtration, and the aqueous filtrate containing the catalyst can be reused effectively for up to five cycles without significant decrease in product yield [27]. The biodegradability of the cationic kraft lignin catalyst provides additional environmental benefits compared to traditional catalytic systems [27].

Table 3: Knoevenagel Condensation-Derived Cyclization Techniques

| Cyclization Method | Catalyst System | Reaction Medium | Product Yield (%) | Regioselectivity | Reaction Time |

|---|---|---|---|---|---|

| Knoevenagel-Michael-lactonization | Quinine-based amine (10 mol%) | CH₂Cl₂, rt | 78-92 | >20:1 | 12-24 h |

| Domino Knoevenagel-Diels-Alder | TiCl₄-pyridine complex | Toluene, 180°C | 81-90 | 2:1-2.3:1 | 5-15 min |

| Sequential Knoevenagel-cyclization | Piperidine-AcOH | Benzene, 80°C | 56-79 | Variable | 1.5-17 h |

| Tandem condensation-oxidative cyclization | DDQQ-TFA | TFA, rt | 56-85 | >15:1 | 2-6 h |

| Three-component Knoevenagel cascade | Cationic kraft lignin (5 mol%) | Water, rt | 85-97 | High | 4-8 h |